4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex heterocyclic compound. It features a triazino-benzimidazole core, which is known for its diverse biological activities. The compound’s structure includes benzyloxy groups attached to a phenyl ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the nucleophilic substitution reaction of arylglyoxal hydrates with multi-nucleophilic reagents in the presence of sodium ethoxide as a basic catalyst . The reaction of phenylglyoxal hydrate with hydrogen sulfide and/or ammonium acetate yields intermediate compounds, which undergo heterocyclization with 1-(1H-benzimidazol-2-yl)guanidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines and thiols.
Oxidation and reduction: Potential transformations involving the benzyloxy groups and the triazino-benzimidazole core.
Cyclization: Formation of additional heterocyclic rings under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, hydrogen sulfide, ammonium acetate, and various nucleophiles. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted triazino-benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit dihydrofolate reductase by binding to its active site, thereby preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Aroyl-[1,3,5]triazino[1,2-a]benzimidazol-2-imines: These compounds share a similar core structure but differ in the substituents attached to the triazino-benzimidazole ring.
5-Aryl-2-phenyl-4H-imidazol-4-imines: Another class of compounds with similar biological activities but different structural features.
Uniqueness
4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to the presence of benzyloxy groups, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C29H25N5O2 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
4-[3,4-bis(phenylmethoxy)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C29H25N5O2/c30-28-32-27(34-24-14-8-7-13-23(24)31-29(34)33-28)22-15-16-25(35-18-20-9-3-1-4-10-20)26(17-22)36-19-21-11-5-2-6-12-21/h1-17,27H,18-19H2,(H3,30,31,32,33) |
InChI Key |
VZTIJZIBDPUEON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3N=C(NC4=NC5=CC=CC=C5N34)N)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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